molecular formula C47H64N5O9PSi B1142261 Ac-rC Phosphoramidite CAS No. 121058-88-6

Ac-rC Phosphoramidite

Cat. No.: B1142261
CAS No.: 121058-88-6
M. Wt: 902.1 g/mol
InChI Key: QKWKXYVKGFKODW-ZYRNLWDWSA-N
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Description

Ac-rC Phosphoramidite (N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-TBDMSi-cytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]) is a specialized reagent for solid-phase RNA oligonucleotide synthesis. Its structure includes:

  • 5′-O-DMT protection: Ensures controlled elongation during synthesis .
  • N4-Acetyl (Ac) base protection: Prevents undesired side reactions on the cytidine base .
  • 2′-O-TBDMSi group: Protects the ribose hydroxyl during synthesis, critical for RNA stability .

Available in two grades, TheraPure™ (≥98% HPLC purity, therapeutic-grade) and Standard Grade (research-grade), it is compatible with MerMade and ABI synthesizers . Applications include CRISPR guide RNAs , therapeutic oligonucleotides , and fluorescent probes .

Preparation Methods

Chemical Structure and Functional Groups of Ac-rC Phosphoramidite

This compound (Figure 1) consists of a ribocytidine scaffold modified with three critical protecting groups:

  • 5′-O-Dimethoxytrityl (DMT) : Protects the 5′-hydroxyl during oligonucleotide chain elongation, preventing unintended coupling .

  • 2′-O-TBDMS : A bulky silyl ether that shields the 2′-hydroxyl, ensuring regioselective 3′-5′ phosphodiester bond formation during RNA synthesis .

  • N4-Acetyl (Ac) : Protects the exocyclic amine of cytidine from side reactions during phosphoramidite activation and coupling .

The 3′-hydroxyl is converted into a phosphoramidite moiety via reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding a reactive intermediate that participates in solid-phase oligonucleotide synthesis .

Synthesis of Protected Ribocytidine Intermediates

Protection of the 2′-Hydroxyl Group

The 2′-OH of ribocytidine is protected with TBDMS chloride under anhydrous conditions. In a representative procedure :

  • Reagents : Ribocytidine (1 equiv.), TBDMS-Cl (1.2 equiv.), imidazole (2.5 equiv.), anhydrous DMF.

  • Conditions : Stirred at 25°C for 12 hours under argon.

  • Workup : Quenched with ice-cold water, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

The TBDMS group provides steric hindrance and stability under acidic and basic conditions encountered during oligonucleotide synthesis .

Acetylation of the N4-Amine

The exocyclic amine of cytidine is acetylated to prevent alkylation or oxidation:

  • Reagents : 2′-O-TBDMS-ribocytidine (1 equiv.), acetic anhydride (3 equiv.), triethylamine (5 equiv.), anhydrous pyridine .

  • Conditions : Reaction at 50°C for 6 hours.

  • Workup : Diluted with ethyl acetate, washed with saturated NaHCO3, and dried over Na2SO4.

The acetyl group is stable during phosphoramidite synthesis but readily removed during oligonucleotide deprotection with ammonium hydroxide .

5′-O-Dimethoxytritylation

The 5′-OH is protected with DMT to block premature chain elongation:

  • Reagents : N4-Ac-2′-O-TBDMS-ribocytidine (1 equiv.), DMT-Cl (1.5 equiv.), anhydrous pyridine .

  • Conditions : Stirred at 25°C for 24 hours.

  • Workup : Precipitated into cold hexane, filtered, and purified via flash chromatography (dichloromethane:methanol, 95:5).

The bright orange DMT group also serves as a UV-active handle for monitoring coupling efficiency during oligo synthesis .

Phosphitylation of the 3′-Hydroxyl Group

The 3′-OH of the protected ribocytidine is converted into a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite :

Reaction Scheme :

N4-Ac-2′-O-TBDMS-5′-O-DMT-ribocytidine+Cl-P(NiPr2)-O-CEBaseAc-rC Phosphoramidite\text{N4-Ac-2′-O-TBDMS-5′-O-DMT-ribocytidine} + \text{Cl-P(NiPr2)-O-CE} \xrightarrow{\text{Base}} \text{this compound}

Procedure :

  • Reagents :

    • Protected ribocytidine (1 equiv.)

    • 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 equiv.)

    • Anhydrous acetonitrile, N,N-diisopropylethylamine (DIEA, 2 equiv.) .

  • Conditions :

    • Stirred at -20°C under argon for 2 hours.

    • Allowed to warm to 0°C over 1 hour.

  • Workup :

    • Quenched with cold saturated NaHCO3.

    • Extracted with dichloromethane, dried over Na2SO4.

    • Purified via silica gel chromatography (hexane:acetone, 4:1) .

The phosphitylation reaction must exclude moisture to prevent hydrolysis of the chlorophosphoramidite reagent .

Purification and Quality Control

Chromatographic Purification

Crude this compound is purified using:

  • Normal-phase silica chromatography : Removes unreacted starting materials and phosphitylation byproducts .

  • RP-HPLC : Final polishing step using a C18 column (acetonitrile:water gradient) to achieve ≥99% purity .

Analytical Validation

31P-NMR Analysis :

  • Validates phosphoramidite structure and detects phosphorylated impurities.

  • Pure this compound exhibits a single peak at δ 148–150 ppm .

RP-HPLC Data :

ParameterSpecification
ColumnC18, 4.6 × 250 mm
Mobile PhaseAcetonitrile:0.1 M TEAA (pH 7.0)
Retention Time12.5 ± 0.5 minutes
Purity≥99% (AUC)

Table 1. HPLC parameters for this compound analysis .

Water Content :

  • Determined by Karl Fischer titration to be ≤0.2%, critical for preventing phosphoramidite degradation .

Comparative Analysis of Industrial Synthesis Protocols

ParameterBIONEER Thermo Fisher AM Biotechnologies
2′-OH ProtectionTBDMSTBDMSTBDMS
Base ProtectionAcetylAcetylBenzoyl (Bz)
Phosphitylating Agent2-cyanoethyl-N,N-diisopropylchlorophosphoramiditeSame as BIONEER2-cyanoethylthiophosphoramidite
Purity (HPLC)≥99%≥98%≥97%
ActivatorETT or BTTETTActivator-42

Table 2. Industrial synthesis protocols for Ac-rC and related phosphoramidites.

Challenges and Optimization Strategies

Moisture Sensitivity

Phosphoramidites degrade rapidly in the presence of water, necessitating anhydrous solvents and argon atmospheres during synthesis .

Coupling Efficiency

  • Activator Selection : Ethylthiotetrazole (ETT) provides higher coupling yields (≥99.5%) compared to benzimidazolium triflate (BTT) .

  • Reagent Excess : A 10-fold molar excess of phosphoramidite ensures near-quantitative coupling .

Depurination Risks

Prolonged exposure to acidic detritylation conditions (e.g., trichloroacetic acid) can cause depurination, necessitating strict control of reaction times .

Chemical Reactions Analysis

Ac-rC Phosphoramidite undergoes several types of chemical reactions during oligonucleotide synthesis:

    Oxidation: The phosphate group is oxidized to form a stable phosphodiester bond.

    Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.

    Capping: Unreacted 5’-hydroxyl groups are acetylated to prevent unwanted side reactions.

Common reagents used in these reactions include anhydrous acetonitrile as a diluent, 5-ethylthio-1H-tetrazole as an activator, and iodine in pyridine/tetrahydrofuran as an oxidizer . The major products formed from these reactions are the desired oligonucleotides with specific sequences and high purity.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₃₈₁₃C₉H₆₄N₅O₉P
  • Molecular Weight : Approximately 955.18 g/mol
  • CAS Number : 121058-88-6
  • Protecting Groups :
    • 5'-Dimethoxytrityl (DMT)
    • 2'-O-tert-butyldimethylsilyl (TBDMS)
    • Acetyl (Ac) for the amino group

These characteristics contribute to its stability and reactivity during oligonucleotide synthesis, ensuring high purity and reproducibility.

Scientific Research Applications

Ac-rC phosphoramidite is widely utilized in various scientific research domains:

1. RNA Synthesis

  • Oligonucleotide Production : Ac-rC is a fundamental building block for synthesizing RNA sequences used in numerous biological studies. It facilitates the incorporation of cytidine into RNA strands, which is essential for gene expression analysis and functional genomics .

2. Gene Silencing Techniques

  • RNA Interference (RNAi) : Synthetic RNA oligonucleotides derived from Ac-rC are employed in RNAi to silence specific genes. This application is pivotal in studying gene function and developing therapeutic strategies for diseases caused by gene overexpression .

3. Therapeutic Research

  • RNA-Based Therapeutics : The compound is integral to developing RNA-based drugs, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). These therapeutics are designed to modulate gene expression and have shown promise in treating various conditions, such as genetic disorders and cancers .

4. RNA Labeling

  • Selective Labeling Techniques : this compound can be utilized in inverse electron-demand Diels-Alder reactions for efficient labeling of RNA molecules. This application enhances the tracking and visualization of RNA within biological systems .

Case Study 1: Development of siRNA Therapeutics

In a study exploring the use of this compound for synthesizing siRNAs, researchers demonstrated that oligonucleotides synthesized with this compound exhibited enhanced stability and efficacy in silencing target genes in cellular models. The study highlighted the potential of Ac-rC-derived siRNAs in therapeutic applications against viral infections .

Case Study 2: Gene Expression Analysis

Another research project utilized this compound to create a series of RNA probes for real-time PCR assays aimed at quantifying gene expression levels in cancer cells. The results indicated that the probes synthesized with Ac-rC provided high specificity and sensitivity, facilitating accurate measurements of mRNA levels .

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite involves its incorporation into RNA strands during oligonucleotide synthesis. The compound’s unique capability to integrate 5-methylcytosine into RNA strands allows researchers to investigate the complex dynamics of RNA stability and epigenetic regulation. The molecular targets and pathways involved include the RNA molecules themselves and the enzymes responsible for RNA synthesis and modification.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Thiophosphoramidite Derivatives

Ac-rC-thiophosphoramidite introduces sulfur at the phosphate linkage, enhancing nuclease resistance and enabling phosphorodithioate (PS2-RNA) modifications. Key differences:

Property Ac-rC Phosphoramidite Ac-rC-thiophosphoramidite
Backbone Oxygen (PO) Sulfur (PS)
Stability Standard RNA stability Increased nuclease resistance
Applications Standard RNA synthesis Antisense therapeutics, probes
References

Deoxycytidine Analogs

DMT-dC(ac) Phosphoramidite (CAS 5121058-88-6) is a DNA version with 2′-deoxyribose:

Property This compound DMT-dC(ac) Phosphoramidite
Sugar 2′-O-TBDMSi ribose 2′-Deoxyribose
Application RNA synthesis DNA primers, probes
Base Protection N4-Acetyl N4-Acetyl
Purity ≥98% (TheraPure™) ≥95% (typical)
References

2′-O-Methyl Modifications

DMT-2′-O-Methyl-rC(ac) Phosphoramidite (CAS 801.86 g/mol) replaces TBDMSi with a methyl group at the 2′ position:

Property This compound 2′-O-Methyl-rC Phosphoramidite
2′ Protection TBDMSi Methyl
Stability Standard RNA Enhanced serum stability
Applications General RNA synthesis Antisense/siRNA therapeutics
References

Fluorescent Probe Modifications

Ac-rC is used in probes like Eclipse and Pleiades, where fluorophores (e.g., 6-FAM) are coupled to quenchers. Comparable compounds include:

  • Cy5 Phosphoramidite : Used for 5′ fluorescent labeling in DNA .
  • Yakima Yellow Phosphoramidite : Alternative fluorophore with distinct emission spectra .

Purity and Commercial Variants

Vendor Grade Purity (HPLC) Price (2g) Key Feature
Thermo Scientific TheraPure™ ≥98% Premium Therapeutic applications
Thermo Scientific Standard ≥98% Moderate Research-grade synthesis
CymitQuimica Research-grade Unspecified €80/100mg Bulk availability
Glen Research Ac-dC-CE ≥95% Variable DNA synthesis focus
References

Biological Activity

Ac-rC phosphoramidite, a derivative of ribonucleic acid (RNA), is utilized extensively in the synthesis of oligonucleotides. This compound has garnered attention due to its unique properties and potential applications in molecular biology and therapeutic development. This article delves into the biological activity of this compound, focusing on its synthesis, coupling efficiency, and applications in various studies.

Overview of this compound

This compound is characterized by the acetylation of the ribose moiety of cytidine. The compound is primarily used as a building block in the synthesis of RNA oligonucleotides, where its incorporation can enhance stability and modify biological activity.

Key Features

  • CAS Number : 121058-88-6
  • Purity : Typically greater than 99%, assessed via 31P-NMR and RP-HPLC analysis.
  • Protection Groups : The 2'-OH group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent degradation during synthesis .

Synthesis and Coupling Efficiency

The synthesis of this compound involves several steps, including the protection of the nucleobase and ribose hydroxyl groups. The coupling efficiency is critical for successful oligonucleotide synthesis:

  • Coupling Agents : It is commonly activated using ethylthio-tetrazole (ETT) or benzylthio-tetrazole (BTT), with recommended coupling times varying based on the activator used.
  • Efficiency : Coupling efficiencies can exceed 97% under optimal conditions, although steric hindrance from the protecting groups may limit this value .

Biological Activity

The biological activity of this compound can be evaluated through various studies that highlight its role in RNA synthesis and functionality:

1. Nuclease Resistance

This compound contributes to increased nuclease resistance in synthesized RNA oligonucleotides. This property is crucial for therapeutic applications where oligonucleotides must remain intact in biological environments .

2. Hybridization Affinity

The incorporation of Ac-rC into RNA sequences enhances hybridization affinities, which is essential for applications in diagnostics and therapeutics. The modified RNA exhibits improved binding characteristics with complementary strands, facilitating more effective gene silencing and molecular recognition .

3. Case Studies

Several studies have demonstrated the utility of this compound in practical applications:

  • Study on RNA Interference : Research indicated that oligonucleotides synthesized with Ac-rC showed enhanced efficacy in gene silencing compared to unmodified counterparts, highlighting its potential in therapeutic interventions against diseases .
  • Synthesis of Structured RNAs : A study explored the use of this compound in synthesizing structured RNAs with terminal modifications. These modifications allowed for site-specific labeling and functionalization, paving the way for advanced applications in RNA-based technologies .

Data Table: Comparison of Phosphoramidites

FeatureThis compoundStandard Phosphoramidites
Purity>99%>99%
Coupling Efficiency>97% (optimal)Varies by type
Nuclease ResistanceHighModerate
Hybridization AffinityEnhancedStandard
Common ApplicationsTherapeutics, DiagnosticsResearch, Therapeutics

Q & A

Basic Research Questions

Q. What is the role of Ac-rC Phosphoramidite in oligonucleotide synthesis, and how does its structure influence RNA modification?

this compound (CAS 121058-88-6) is a chemically modified nucleoside building block used in solid-phase oligonucleotide synthesis. Its acetylated cytosine (Ac-rC) protects the exocyclic amine during synthesis, preventing side reactions. The 2'-OH group is typically protected with a tert-butyldimethylsilyl (TBDMS) group, enabling selective deprotection post-synthesis. This monomer is critical for introducing ribocytidine residues into RNA strands, particularly for phosphorodithioate (PS2-RNA) modifications, which enhance nuclease resistance . Automated synthesizers employ this phosphoramidite under standard coupling conditions, though extended coupling times (e.g., 10 minutes) may be required for optimal efficiency .

Q. What analytical methods are essential for characterizing this compound and its incorporation into oligonucleotides?

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR validate the phosphoramidite’s chemical structure and purity. For example, ³¹P NMR typically shows a peak near 148 ppm for the phosphite trivalent center .
  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS confirms oligonucleotide molecular weight. Discrepancies >5 Da between theoretical and observed masses indicate incomplete coupling or side products .
  • Reverse-Phase HPLC: Purifies synthetic oligonucleotides and quantifies coupling efficiency. Ac-rC-containing strands often elute later than unmodified counterparts due to increased hydrophobicity .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in anhydrous, argon-flushed vials at -20°C. Prior to use, dissolve in dry acetonitrile (0.1 M) with molecular sieves to prevent hydrolysis. Extended exposure to humidity or oxygen degrades the phosphoramidite, leading to reduced coupling efficiency .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging RNA sequences (e.g., GC-rich regions)?

  • Extended Coupling Times: Increase to 10–15 minutes for sterically hindered sequences .
  • Double Coupling: Repeat the coupling step with fresh reagent.
  • Capping Optimization: Use 8–10 pulses of capping reagent (e.g., acetic anhydride/N-methylimidazole) to block unreacted 5'-OH groups, minimizing deletion sequences .
  • Activator Choice: Replace standard 1H-tetrazole with more reactive activators (e.g., 5-ethylthio-1H-tetrazole) to improve coupling yields .

Q. How should researchers resolve contradictions between NMR and MS data when characterizing Ac-rC-modified oligonucleotides?

Discrepancies often arise from:

  • Incomplete Deprotection: Residual TBDMS groups alter MS masses but may not affect NMR. Confirm deprotection with fluoride-based reagents (e.g., TBAF).
  • Oxidation Artifacts: Phosphite-to-phosphate oxidation (detected via ³¹P NMR) increases mass by 16 Da. Use fresh oxidizing agents (e.g., iodine/water) to minimize this .
  • Sequence-Specific Effects: GC-rich regions may cause NMR signal broadening. Validate with enzymatic digestion and LC-MS/MS sequencing .

Q. What strategies enable the use of this compound in fluorescence-based probes or CRISPR guide RNAs?

  • Fluorescent Probe Design: Incorporate Ac-rC into molecular beacons. Post-synthesis, label with fluorophores (e.g., FAM, Yakima Yellow) via 5'- or internal modifications. Use Eclipse Dark Quencher at the 3'-end to minimize background .
  • CRISPR Applications: Ac-rC modifications in guide RNAs improve serum stability. Validate editing efficiency via T7E1 assays or next-gen sequencing, comparing modified vs. unmodified guides .

Q. How can researchers troubleshoot low yields in large-scale Ac-rC-containing oligonucleotide synthesis?

  • Column Porosity: Use 500 Å pore-size CPG supports for sequences >50 nt to reduce steric hindrance .
  • Trityl Monitoring: Track 5'-DMT removal efficiency spectrophotometrically (498 nm). <95% detritylation indicates suboptimal coupling .
  • Deprotection Conditions: For TBDMS removal, optimize tetrabutylammonium fluoride (TBAF) exposure time to balance completeness vs. RNA strand cleavage .

Properties

IUPAC Name

N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKXYVKGFKODW-ZYRNLWDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N5O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743122
Record name 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121058-88-6
Record name 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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